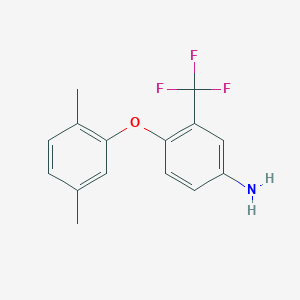
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available aniline derivatives. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is described as a four-step process beginning with 4-trifluoromethoxyaniline . Another synthesis process is reported for 2,6-dibromo-4-trifluoromethoxy aniline, which is prepared from the same starting material under optimal conditions involving bromination agents .
Molecular Structure Analysis
The molecular structures of the compounds in the studies are characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques confirm the structures of the synthesized compounds and are essential for understanding their chemical behavior.
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of the compounds. For example, the Paal-Knorr method is used to add a pyrrole ring, and chloroacylation followed by heterocyclization with thioamides/thioureas is employed to introduce a thiazole ring . Additionally, the addition reaction with perfluoro-vinyl-perfluoro-methyl ether is conducted to synthesize a derivative of aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are studied to understand their potential applications. For instance, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives are investigated, revealing that the trifluoromethyl and trifluoromethoxy derivatives exhibit stable smectic phases . The electrochemical properties of polymers based on aniline derivatives are also explored for their use in dye-sensitized solar cells .
Aplicaciones Científicas De Investigación
Facile Synthesis and Crystal Structures
Research demonstrates the facile synthesis and crystallographic analysis of oligomers related to the chemical structure of interest, revealing potential for developing materials with specific optical and electrical properties. For instance, the study of all-para-brominated oligo(N-phenyl-m-aniline)s showcases the ability to generate materials with helical structures, which are significant for high-spin cationic states, contributing to the field of organic electronics and photonics (Ito et al., 2002).
Monitoring Ligand Substitution in Metal Complexes
Another application is seen in monitoring ligand substitution in metal complexes using derivatives that share structural similarities with the compound . The study involving Bodipy-tagged diimines and NHC ligands expands understanding of fluorescent and fluorogenic reactions in metal complexes, which is crucial for advancements in catalysis and the development of sensors (Halter et al., 2019).
Electrochemical Synthesis and Application in Solar Cells
Electrochemical synthesis of novel polymers based on related aniline derivatives has been explored for their application in dye-sensitized solar cells, demonstrating an increase in energy conversion efficiency. This suggests a promising avenue for the use of such compounds in renewable energy technologies (Shahhosseini et al., 2016).
Development of Emitting Amorphous Materials
The creation of emitting amorphous materials using similar aniline compounds for electroluminescence highlights the potential for developing new types of organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials exhibit desirable properties like color tunability and high thermal stability, essential for advanced display and lighting technologies (Doi et al., 2003).
Synthesis of Novel Catalysts and Ligands
Research into the synthesis of novel catalysts and ligands, including the development of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit, opens new pathways in the synthesis of complex molecular structures. These structures are significant for their potential applications in catalysis, materials science, and pharmaceuticals (Morar et al., 2018).
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-13-6-5-11(19)8-12(13)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFWIECFSAUQQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

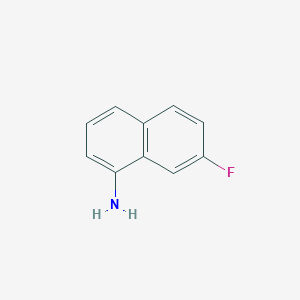
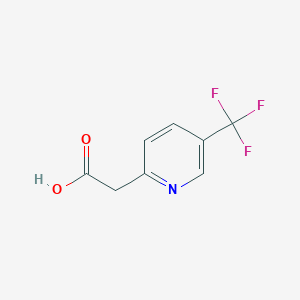
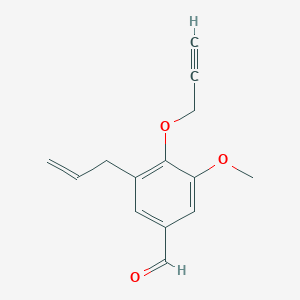
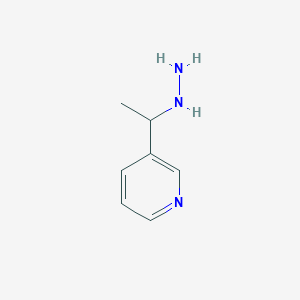
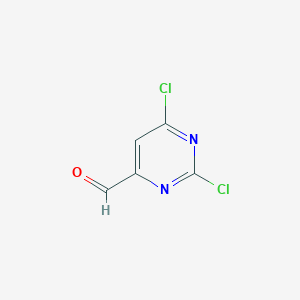
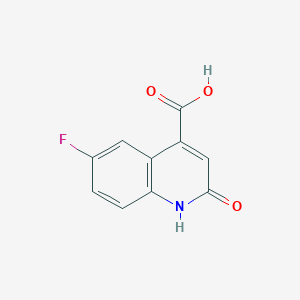
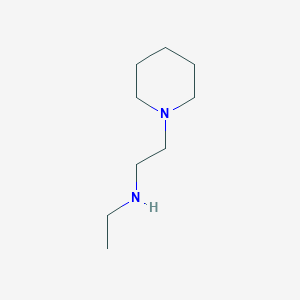
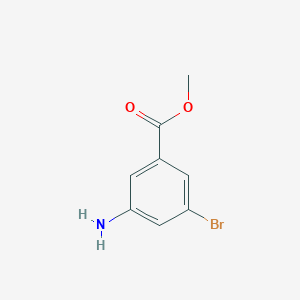
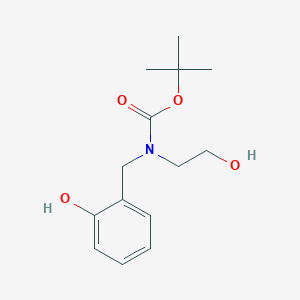
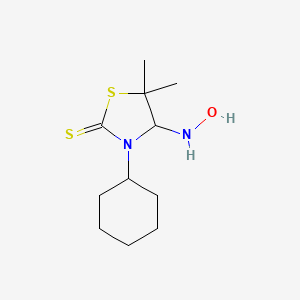
acetic acid](/img/structure/B1345817.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)
![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)